5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone
Overview
Description
5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit distinct biological activities .
Scientific Research Applications
5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are crucial in cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the tetrahydro and methyl groups.
2-Methylquinazolinone: Similar to 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone but lacks the tetrahydro ring.
5,6,7,8-Tetrahydroquinazolinone: Similar but without the methyl group at the 2-position.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its tetrahydro ring and methyl group at the 2-position differentiate it from other quinazolinone derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-7,8-dihydro-5H-quinazolin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-10-5-7-4-8(12)2-3-9(7)11-6/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXWCTSAJORLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(=O)CCC2=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277149 | |
Record name | 7,8-Dihydro-2-methyl-6(5H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-18-5 | |
Record name | 7,8-Dihydro-2-methyl-6(5H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944902-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dihydro-2-methyl-6(5H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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